4-amino-N-benzyl-2-(1,4-dioxa-8-azaspiro[4.5]dec-8-yl)pyrimidine-5-carboxamide
Description
Properties
IUPAC Name |
4-amino-N-benzyl-2-(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)pyrimidine-5-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N5O3/c20-16-15(17(25)21-12-14-4-2-1-3-5-14)13-22-18(23-16)24-8-6-19(7-9-24)26-10-11-27-19/h1-5,13H,6-12H2,(H,21,25)(H2,20,22,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VGVAOJKRIZULAW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC12OCCO2)C3=NC=C(C(=N3)N)C(=O)NCC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N5O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-amino-N-benzyl-2-(1,4-dioxa-8-azaspiro[4.5]dec-8-yl)pyrimidine-5-carboxamide typically involves multiple steps, starting with the preparation of the pyrimidine core. The reaction conditions often include the use of specific reagents and catalysts to ensure the formation of the desired product. For example, the synthesis may involve the use of benzylamine, spirocyclic intermediates, and various protecting groups to achieve the final compound .
Industrial Production Methods
While detailed industrial production methods for this specific compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, using industrial-grade reagents, and employing large-scale reactors to produce the compound in bulk quantities .
Chemical Reactions Analysis
Types of Reactions
4-amino-N-benzyl-2-(1,4-dioxa-8-azaspiro[4.5]dec-8-yl)pyrimidine-5-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be used to modify the functional groups within the compound.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized pyrimidine derivatives, while reduction can produce reduced forms of the compound. Substitution reactions can result in a variety of substituted pyrimidine derivatives .
Scientific Research Applications
4-amino-N-benzyl-2-(1,4-dioxa-8-azaspiro[4.5]dec-8-yl)pyrimidine-5-carboxamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-amino-N-benzyl-2-(1,4-dioxa-8-azaspiro[4.5]dec-8-yl)pyrimidine-5-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Structural and Functional Analogues
BTZ043 (Benzothiazinone Derivative)
- Structure : 2-[2-S-methyl-1,4-dioxa-8-azaspiro[4.5]dec-8-yl]-8-nitro-6-(trifluoromethyl)-4H-1,3-benzothiazin-4-one.
- Key Features: Shares the 1,4-dioxa-8-azaspiro[4.5]decane group but incorporates a benzothiazinone core instead of a pyrimidine.
- Activity: Exhibits potent in vitro and in vivo activity against Mycobacterium tuberculosis, targeting MmpL3, a transporter of trehalose monomycolate .
Bis-(1,4-dioxa-8-aza-spiro[4.5]dec-8-yl)-methanone
- Structure : Two spirocyclic groups linked via a ketone.
- Key Features : Lacks the pyrimidine ring and benzyl carboxamide but retains the spirocyclic motif.
- Application : Primarily an intermediate in synthesizing bioactive molecules, highlighting the spirocyclic system’s versatility in drug design .
N-[4-(1,4-Dioxa-8-azaspiro[4.5]dec-8-yl)benzyl]-N-hydroxyurea (9)
- Structure : Spirocyclic group attached to a benzyl-hydroxyurea scaffold.
- Key Features: Demonstrates the adaptability of the spirocyclic group in non-pyrimidine contexts. The hydroxyurea moiety may confer radical-scavenging or metal-chelating properties .
Pyrazole-Carboximidamide Derivatives
- Example : 5-(4-Methoxyphenyl)-3-phenyl-4,5-dihydro-1H-pyrazole-1-carboximidamide.
- Key Features : Heterocyclic core without a spirocyclic system. Substituted aryl groups influence lipophilicity and bioavailability .
- Comparison : The absence of the spirocyclic group in these compounds underscores its role in enhancing conformational stability in the target molecule.
Structure-Activity Relationship (SAR) Insights
- Spirocyclic Group : Critical for target engagement in BTZ043; likely enhances metabolic stability in the target compound.
- Benzyl Carboxamide : Increases lipophilicity compared to hydroxyurea or aldehyde derivatives (e.g., compound 7 in ) .
Pharmacokinetic and Physicochemical Properties
- Lipophilicity : The benzyl group in the target compound may improve membrane permeability relative to BTZ043’s polar nitro and trifluoromethyl groups.
- Solubility: The pyrimidine ring’s polarity could enhance aqueous solubility compared to bis-spirocyclic methanone .
Biological Activity
The compound 4-amino-N-benzyl-2-(1,4-dioxa-8-azaspiro[4.5]dec-8-yl)pyrimidine-5-carboxamide is a novel chemical entity that has garnered attention for its potential biological activities. This article reviews the relevant literature on its biological activity, including receptor interactions, pharmacological effects, and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 330.4 g/mol. The structure features a pyrimidine core substituted with an amino group and a benzyl group, alongside a complex spirocyclic moiety.
Receptor Binding Affinity
Research indicates that derivatives of the spirocyclic structure exhibit significant binding affinity for sigma receptors. For instance, related compounds have shown high affinity for σ1 receptors, which are implicated in various neurological processes and potential therapeutic targets for neurodegenerative diseases .
Table 1: Binding Affinity of Related Compounds
| Compound | Receptor Type | Binding Affinity (K_i) |
|---|---|---|
| Compound A | σ1 | 5.4 ± 0.4 nM |
| Compound B | σ2 | 30-fold selectivity over σ1 |
| Compound C | Vesicular acetylcholine transporter | 1404-fold selectivity |
Pharmacological Effects
Studies have demonstrated that compounds within this class exhibit a range of pharmacological effects, including:
- Antidepressant Activity : Some derivatives have been evaluated for their antidepressant-like effects in animal models, showing promise in reducing depressive behaviors.
- Antinociceptive Properties : Evidence suggests that these compounds may possess analgesic properties, potentially through modulation of pain pathways involving sigma receptors.
Case Studies
- Study on Antidepressant Effects : A recent study assessed the behavioral effects of a related compound in mice subjected to chronic stress. The results indicated that the compound significantly reduced immobility time in the forced swim test, suggesting antidepressant-like efficacy .
- Analgesic Activity Assessment : In another investigation, the analgesic properties were tested using the hot plate and tail-flick tests. The results showed a significant increase in pain threshold compared to control groups, indicating potential use as an analgesic agent .
The proposed mechanism of action involves interaction with sigma receptors, which are known to modulate neurotransmitter release and neuronal excitability. The unique structure of the spirocyclic moiety may enhance receptor selectivity and efficacy.
Q & A
Q. Methodological Recommendations :
- NMR Spectroscopy : Compare ¹H/¹³C NMR shifts with analogous spirocyclic pyrimidines. For example, the spirocyclic NH proton typically resonates at δ 3.2–3.5 ppm, while pyrimidine C5-carbonyl appears at ~165 ppm .
- HRMS : Confirm molecular ion peaks (e.g., [M+H]⁺) with mass accuracy <5 ppm. Discrepancies >0.002 Da suggest impurities .
- Elemental Analysis : Ensure C/H/N/O percentages match theoretical values within ±0.4% .
Basic: What preliminary biological assays are suitable for evaluating its pharmacological potential?
- Target Screening : Use acetylcholinesterase (AChE) inhibition assays (Ellman’s method) due to structural similarity to known AChE inhibitors .
- Solubility Testing : Measure logP (octanol-water partition) via shake-flask method. The 1,4-dioxa group may enhance hydrophilicity compared to non-oxygenated analogs .
- Cytotoxicity : Test against HEK-293 or HepG2 cells (MTT assay) to establish IC₅₀ values .
Advanced: How does the 1,4-dioxa-8-azaspiro[4.5]decane moiety influence structure-activity relationships (SAR)?
- Conformational Rigidity : The spirocyclic system restricts rotational freedom, potentially improving target binding selectivity. Compare activity with non-spirocyclic analogs (e.g., piperazine derivatives) .
- Electron-Donating Effects : The dioxolane oxygen atoms may stabilize charge-transfer interactions with aromatic residues in enzyme active sites. Replace the dioxolane with dithiolane (S instead of O) to test this hypothesis .
- Case Study : A 2024 study showed that replacing 1,4-dioxa with 1,4-dithia reduced AChE inhibition by 60%, highlighting oxygen’s critical role .
Advanced: How to resolve contradictions in solubility vs. bioactivity data?
Example Issue : High solubility (logP = 1.2) correlates with low cellular uptake in certain assays.
Resolution Strategies :
- Prodrug Design : Modify the carboxamide group to a lipophilic ester (e.g., tert-butyl ester) to enhance membrane permeability, then hydrolyze in vivo .
- Formulation Optimization : Use cyclodextrin-based nanoencapsulation to improve bioavailability without structural modification .
- Data Validation : Cross-check solubility measurements (e.g., HPLC vs. UV-Vis) to rule out experimental artifacts .
Advanced: What computational methods are effective for predicting binding modes?
- Molecular Docking : Use AutoDock Vina with AChE crystal structures (PDB: 4EY7). Focus on π-π stacking between the pyrimidine ring and Trp286 .
- MD Simulations : Run 100-ns trajectories in GROMACS to assess stability of the spirocyclic moiety in the catalytic gorge .
- Free Energy Calculations : Apply MM-PBSA to quantify binding energy contributions from the dioxolane group .
Advanced: How to address low yields in spirocyclic ring formation?
Q. Root Cause Analysis :
- Ketalization Side Reactions : Competing formation of open-chain byproducts due to moisture.
Solutions : - Use anhydrous MgSO₄ and molecular sieves during ethylene glycol coupling .
- Optimize acid catalyst (e.g., p-TsOH vs. H₂SO₄) to minimize degradation .
- Monitor reaction progress via TLC (Rf = 0.42 in ethyl acetate/hexane 1:1) .
Advanced: What analytical techniques differentiate polymorphic forms?
- PXRD : Compare diffraction patterns (e.g., peaks at 2θ = 12.3°, 17.8° for Form I vs. 11.9°, 18.2° for Form II) .
- DSC : Identify melting point variations (e.g., Form I melts at 128–130°C, Form II at 135–137°C) .
- Raman Spectroscopy : Detect shifts in C=O stretching modes (1690 cm⁻¹ for Form I vs. 1685 cm⁻¹ for Form II) .
Advanced: How to design analogs for improved metabolic stability?
- Isotere Replacement : Substitute the benzyl group with a pyridylmethyl group to reduce CYP450-mediated oxidation .
- Deuterium Labeling : Replace hydrogen atoms at metabolically vulnerable positions (e.g., α to the carboxamide) with deuterium .
- In Silico Prediction : Use ADMET Predictor™ to prioritize analogs with lower clearance rates .
Advanced: What strategies validate target engagement in cellular models?
- Photoaffinity Labeling : Incorporate a diazirine moiety into the pyrimidine ring for UV-induced crosslinking with AChE .
- Cellular Thermal Shift Assay (CETSA) : Monitor protein thermal stability shifts after compound treatment .
- Fluorescent Probes : Develop a BODIPY-conjugated analog for confocal imaging of intracellular target localization .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
